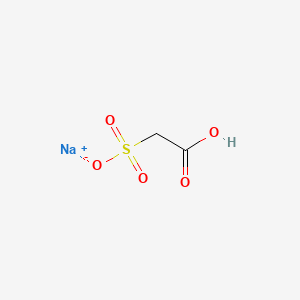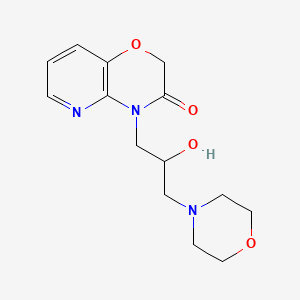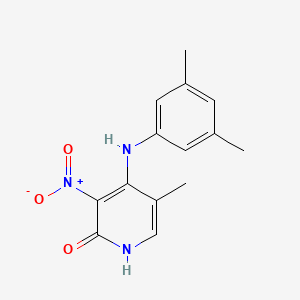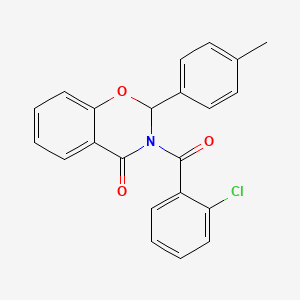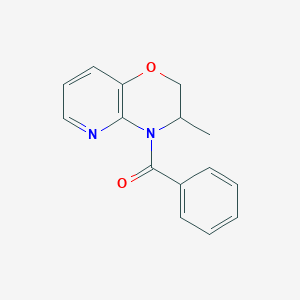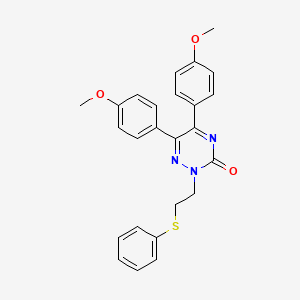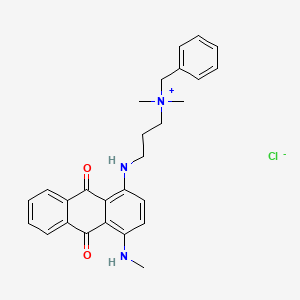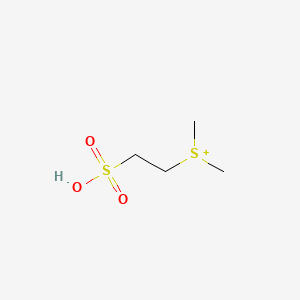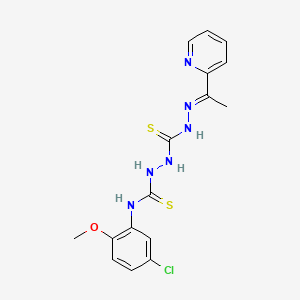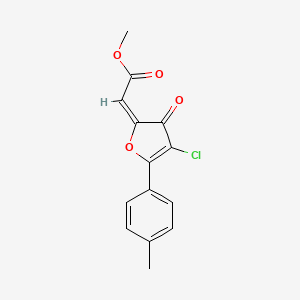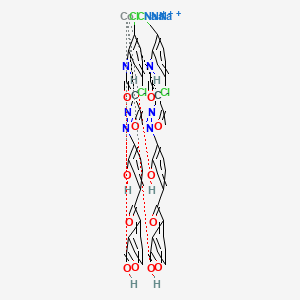
Trisodium bis(2-(4-((1-((2,5-dichloroanilino)carbonyl)-2-oxopropyl)azo)-3-hydroxybenzoyl)benzoato(3-))cobaltate(3-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisodium bis[2-[4-[[1-[(2,5-dichloroanilino)carbonyl]-2-oxopropyl]azo]-3-hydroxybenzoyl]benzoato(3-)]cobaltate(3-) is a complex coordination compound. It is known for its vibrant color properties and is often used in various industrial applications, particularly in dyeing and pigmentation processes. The compound’s structure includes a cobalt center coordinated with multiple ligands, contributing to its unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium bis[2-[4-[[1-[(2,5-dichloroanilino)carbonyl]-2-oxopropyl]azo]-3-hydroxybenzoyl]benzoato(3-)]cobaltate(3-) typically involves the following steps:
Formation of the azo compound: The initial step involves the diazotization of 2,5-dichloroaniline followed by coupling with 3-hydroxybenzoylbenzoic acid to form the azo compound.
Complexation with cobalt: The azo compound is then reacted with a cobalt salt (such as cobalt chloride) in the presence of sodium hydroxide to form the trisodium salt of the complex.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch processes where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated reactors and continuous monitoring systems helps in maintaining the desired reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Trisodium bis[2-[4-[[1-[(2,5-dichloroanilino)carbonyl]-2-oxopropyl]azo]-3-hydroxybenzoyl]benzoato(3-)]cobaltate(3-) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of different oxidation states of cobalt.
Reduction: Reduction reactions can also occur, especially under acidic conditions, affecting the azo linkage and the cobalt center.
Substitution: Ligand substitution reactions are common, where the ligands around the cobalt center can be replaced by other ligands under specific conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, hydrazine.
Substitution conditions: Varying pH levels, presence of competing ligands.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of cobalt(III) complexes, while reduction can result in cobalt(II) complexes.
Scientific Research Applications
Trisodium bis[2-[4-[[1-[(2,5-dichloroanilino)carbonyl]-2-oxopropyl]azo]-3-hydroxybenzoyl]benzoato(3-)]cobaltate(3-) has several scientific research applications:
Chemistry: Used as a model compound in coordination chemistry studies to understand the behavior of cobalt complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in diagnostic imaging and as a potential therapeutic agent.
Industry: Widely used in the dyeing and pigmentation industry due to its vibrant color properties and stability.
Mechanism of Action
The mechanism of action of Trisodium bis[2-[4-[[1-[(2,5-dichloroanilino)carbonyl]-2-oxopropyl]azo]-3-hydroxybenzoyl]benzoato(3-)]cobaltate(3-) involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may affect cellular pathways related to oxidative stress and apoptosis, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- Trisodium bis[2-hydroxy-5-nitro-3-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]benzenesulphonato(3-)]cobaltate(3-)
- Trisodium bis[4-[4,5-dihydro-4-[(2-hydroxy-5-nitrophenyl)azo]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonato(3-)]chromate(3-)
Uniqueness
Trisodium bis[2-[4-[[1-[(2,5-dichloroanilino)carbonyl]-2-oxopropyl]azo]-3-hydroxybenzoyl]benzoato(3-)]cobaltate(3-) is unique due to its specific ligand structure and the presence of cobalt, which imparts distinct chemical and physical properties compared to similar compounds. Its vibrant color and stability make it particularly valuable in industrial applications.
Properties
CAS No. |
84282-28-0 |
|---|---|
Molecular Formula |
C48H32Cl4CoN6Na3O12+ |
Molecular Weight |
1154.5 g/mol |
IUPAC Name |
trisodium;cobalt;2-[4-[[1-(2,5-dichloroanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-hydroxybenzoyl]benzoic acid |
InChI |
InChI=1S/2C24H16Cl2N3O6.Co.3Na/c2*1-12(30)21(23(33)27-19-11-14(25)7-8-17(19)26)29-28-18-9-6-13(10-20(18)31)22(32)15-4-2-3-5-16(15)24(34)35;;;;/h2*2-11,31H,1H3,(H,27,33)(H,34,35);;;;/q2*-1;;3*+1 |
InChI Key |
XBEPBAMDQIEXEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)[C-](C(=O)NC1=C(C=CC(=C1)Cl)Cl)N=NC2=C(C=C(C=C2)C(=O)C3=CC=CC=C3C(=O)O)O.CC(=O)[C-](C(=O)NC1=C(C=CC(=C1)Cl)Cl)N=NC2=C(C=C(C=C2)C(=O)C3=CC=CC=C3C(=O)O)O.[Na+].[Na+].[Na+].[Co] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


